(S)-Tetrahydro-2H-pyran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

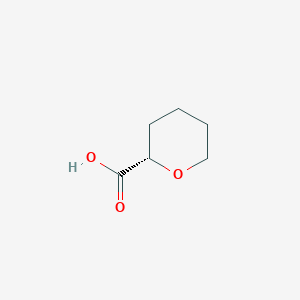

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501428 | |

| Record name | (2S)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105499-32-9 | |

| Record name | (2S)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-tetrahydropyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic Acid

This technical guide provides an in-depth overview of (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a significant chiral building block in the fields of organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxylic acid group at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2). This specific stereoisomer is crucial in the synthesis of enantiomerically pure pharmaceutical compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 105499-32-9[1][2] |

| Molecular Formula | C6H10O3[2][3][4] |

| Molecular Weight | 130.14 g/mol [2][4] |

| IUPAC Name | (2S)-oxane-2-carboxylic acid[2] |

| Synonyms | This compound, (2S)-tetrahydropyran-2-carboxylic acid[1] |

| SMILES | O=C(O)[C@@H]1CCCCO1[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 264.5 ± 33.0 °C (Predicted)[1] |

| Density | 1.185 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 3.70 ± 0.20 (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Applications in Drug Development and Organic Synthesis

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs due to its favorable pharmacological and pharmacokinetic properties, including metabolic stability and aqueous solubility. As a chiral building block, this compound is of particular interest in the synthesis of complex, biologically active molecules.[5]

Its specific stereochemistry is essential for interacting with biological targets like enzymes and receptors.[5] The carboxylic acid functional group provides a versatile handle for various chemical transformations, including amidation, esterification, and reduction, enabling its incorporation into larger, more complex molecular architectures. The general class of tetrahydropyran carboxylic acids serves as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][7]

General Synthetic Workflow

While specific, detailed synthetic protocols for this compound are often proprietary, a general workflow for its preparation can be conceptualized. A common approach involves the asymmetric synthesis or resolution of a racemic mixture to obtain the desired (S)-enantiomer. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual workflow for the synthesis of the target molecule.

Illustrative Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

A crucial step in many synthetic routes to carboxylic acids is the oxidation of a corresponding aldehyde. The following protocol is a generalized example of such a transformation, inspired by methodologies for similar compounds.[8]

Objective: To synthesize a tetrahydropyran-2-carboxylic acid from its corresponding aldehyde via oxidation.

Materials:

-

Tetrahydropyran-2-carbaldehyde derivative

-

Potassium permanganate (KMnO4)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Centrifuge and tubes

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve the starting aldehyde (e.g., 54 g) in deionized water (e.g., 1000 mL) in a suitable reaction flask equipped with a magnetic stirrer.[8]

-

Oxidant Addition: Slowly add potassium permanganate (e.g., 168 g) to the solution at room temperature while stirring.[8] The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 12-15 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

-

Workup - Part 1 (Removal of Manganese Dioxide): Upon completion, the mixture will contain a brown precipitate of manganese dioxide (MnO2). Separate this solid by centrifugation or filtration.[8]

-

Workup - Part 2 (Product Precipitation): Transfer the supernatant/filtrate to a clean beaker. Carefully adjust the pH of the solution to between 6 and 7 using concentrated hydrochloric acid.[8] This will protonate the carboxylate salt and cause the carboxylic acid product to precipitate.

-

Isolation: Stir the acidified solution for approximately 2 hours to ensure complete precipitation.[8]

-

Purification: Collect the solid product by centrifugation or filtration. Wash the solid with cold deionized water to remove any remaining salts.

-

Drying: Dry the purified solid product under vacuum to obtain the final carboxylic acid.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Handle concentrated hydrochloric acid in a fume hood.

-

The oxidation reaction can be exothermic; ensure adequate cooling is available if necessary.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities involving this versatile chiral building block.

References

- 1. This compound | 105499-32-9 [amp.chemicalbook.com]

- 2. (2S)-oxane-2-carboxylic acid 97% | CAS: 105499-32-9 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic acid (CAS: 105499-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydro-2H-pyran-2-carboxylic acid, with the CAS number 105499-32-9, is a chiral heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid tetrahydropyran (THP) scaffold, combined with the stereospecificity of the carboxylic acid group, makes it a valuable building block for the synthesis of complex molecular architectures. The tetrahydropyran motif is a prevalent feature in numerous natural products and biologically active molecules, often serving as a bioisosteric replacement for cyclohexyl groups to enhance pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in pharmaceutical research and development.

Chemical and Physical Properties

This compound, also known as (2S)-oxane-2-carboxylic acid, possesses a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[2] The fundamental physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 105499-32-9 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| IUPAC Name | (2S)-oxane-2-carboxylic acid | [2] |

| Synonyms | This compound | [2] |

| Appearance | Not specified (likely a solid or oil) | |

| Boiling Point (Predicted) | 264.5 ± 33.0 °C | |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.70 ± 0.20 | |

| Storage | Inert atmosphere, room temperature | [3] |

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - COOH proton: A broad singlet typically downfield (>10 ppm).- Protons on the tetrahydropyran ring: A series of multiplets in the range of 1.5-4.5 ppm. The proton at the C2 position, adjacent to the carboxylic acid and the ring oxygen, would likely appear as a distinct multiplet. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of 170-185 ppm.[9]- Carbons of the tetrahydropyran ring: Signals in the range of 20-80 ppm. The carbon at the C2 position would be shifted downfield due to the attachment of two oxygen atoms. |

| Infrared (IR) Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[4][5]- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4][5]- C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.[4][5] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (130.14).- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The tetrahydropyran ring may also undergo characteristic fragmentation. |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While a specific, detailed protocol for this exact molecule is not widely published, several general strategies for the synthesis of chiral tetrahydropyrans and the resolution of racemic carboxylic acids can be adapted.

General Synthetic Strategies

The synthesis of the tetrahydropyran-2-carboxylic acid scaffold can be approached through various methods, including:

-

Hydrogenation of Dihydropyran Precursors: A common method involves the catalytic hydrogenation of a corresponding dihydropyran-2-carboxylic acid derivative.

-

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of a hydroxy-alkenoic acid can lead to the formation of the tetrahydropyran ring.

-

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the formation of the desired (S)-enantiomer.

Potential Experimental Protocol: Chiral Resolution

A plausible method for obtaining the enantiomerically pure this compound is through the chiral resolution of the racemic mixture. This typically involves the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.

Hypothetical Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic tetrahydro-2H-pyran-2-carboxylic acid in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or another suitable chiral amine.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Chiral Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral this compound.

-

Extraction and Purification: Extract the chiral carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The final product can be further purified by chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization of solvents, temperatures, and resolving agents for this specific compound.

Applications in Drug Discovery and Development

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry. It is often employed as a bioisostere for a cyclohexane ring to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[1] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets.

While specific drugs containing this compound as a direct building block are not prominently documented, the broader class of tetrahydropyran derivatives is found in a range of pharmaceuticals. For instance, various HIV protease inhibitors incorporate tetrahydropyran and tetrahydrofuran moieties to enhance their binding affinity and pharmacokinetic profiles.[10][11]

The carboxylic acid functionality of this compound provides a handle for further chemical modifications, allowing for its incorporation into larger molecules through amide bond formation or other coupling reactions. This makes it a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity and the signaling pathways modulated by this compound itself. Its primary role in drug discovery is as a chiral building block, where the biological activity is determined by the final molecule it is incorporated into.

The general class of pyran derivatives has been investigated for a wide range of biological activities, including anticancer and antioxidant effects. However, these studies often involve more complex, substituted pyran systems. Further research is needed to elucidate any intrinsic biological activity of this compound.

Logical Workflow and Diagrams

General Workflow for Chiral Resolution

The logical flow for obtaining an enantiomerically pure carboxylic acid via chiral resolution can be visualized as follows:

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Role as a Bioisostere in Drug Design

The concept of using a tetrahydropyran ring as a bioisostere for a cyclohexane ring is a common strategy in drug design.

Caption: Bioisosteric replacement of a cyclohexyl with a tetrahydropyran moiety.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of novel pharmaceutical compounds. Its rigid, stereodefined structure and the presence of a modifiable carboxylic acid group make it an attractive starting material for creating diverse chemical libraries. The tetrahydropyran scaffold's role as a bioisostere offers a promising strategy for optimizing the pharmacokinetic profiles of drug candidates. While detailed experimental and biological data for this specific compound are still emerging, its structural features warrant further investigation and application in the field of drug discovery and development. Future research should focus on developing efficient and scalable enantioselective synthetic routes and exploring its incorporation into a wider range of biologically active molecules to fully realize its potential.

References

- 1. rsc.org [rsc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. www1.udel.edu [www1.udel.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. web.pdx.edu [web.pdx.edu]

- 11. mdpi.com [mdpi.com]

(S)-Tetrahydro-2H-pyran-2-carboxylic acid: A Technical Overview for Researchers

For Immediate Release

This whitepaper provides a detailed technical guide on (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular properties, provides a methodological framework for its synthesis, and discusses the broader context of pyran derivatives in therapeutic research.

Core Molecular Data

This compound is a saturated heterocyclic carboxylic acid. Its molecular structure and properties are fundamental to its application as a building block in organic synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [1] |

| CAS Number | 105499-32-9[1] |

| Boiling Point (Predicted) | 264.5 ± 33.0 °C |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C |

Table 1: Key physicochemical properties of this compound.

The molecular weight is calculated based on the empirical formula C₆H₁₀O₃ and the standard atomic weights of its constituent elements.

Experimental Protocols

The synthesis of tetrahydro-2H-pyran-2-carboxylic acid derivatives is a critical process for their incorporation into larger, more complex molecules. Below is a detailed experimental protocol for the synthesis of the racemic form, which can be adapted for stereospecific synthesis of the (S)-enantiomer through chiral separation or asymmetric synthesis techniques.

Synthesis of Tetrahydropyran-2-Carboxylic Acid [2]

This procedure details the hydrogenation of a dihydropyran precursor to yield the saturated tetrahydropyran ring.

Materials:

-

Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid

-

Methanol

-

Raney nickel catalyst

-

Concentrated hydrochloric acid

-

Chloroform

-

Hydrogenation apparatus

Procedure:

-

Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.

-

Hydrogenation: Introduce the methanolic solution into a hydrogenation vessel containing 60 g of Raney nickel catalyst. Pressurize the vessel with hydrogen gas to 3 atmospheres.

-

Reaction Monitoring: Maintain the reaction under constant stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

-

Solvent Evaporation: Remove the methanol solvent from the filtrate in vacuo.

-

Acidification and Extraction: Acidify the resulting residue with concentrated hydrochloric acid. Extract the aqueous layer with chloroform.

-

Purification: Purify the extracted product by distillation.

Biological Context and Research Workflow

While this compound is primarily a synthetic building block, the broader class of pyran derivatives has garnered significant attention in medicinal chemistry for a wide range of biological activities. These include antimicrobial, antiviral, antiproliferative, and anticancer properties.[3] The general workflow for investigating the therapeutic potential of novel pyran derivatives is outlined in the diagram below.

This diagram illustrates the logical progression from the initial synthesis and characterization of novel pyran compounds to their biological evaluation and subsequent stages of drug development. The process begins with the chemical synthesis of a library of pyran derivatives, followed by rigorous structural confirmation. Promising compounds are then subjected to in vitro screening to identify "hits" with desired biological activity. These hits undergo lead optimization to improve their pharmacological properties, followed by in vivo testing and, for successful candidates, progression into preclinical development.

References

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific enantiomer, this document presents high-quality predicted spectroscopic data generated from validated cheminformatics models. This guide also includes generalized, detailed experimental protocols for acquiring such data, offering a valuable resource for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~4.1 | Doublet of Doublets | 1H | H-2 |

| ~3.6 - 4.0 | Multiplet | 2H | H-6 |

| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~75 | C-2 |

| ~68 | C-6 |

| ~30 | C-5 |

| ~25 | C-3 |

| ~22 | C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |

| ~2850-2950 | C-H Stretch | Alkane |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1200 | C-O Stretch | Carboxylic Acid |

| ~1100 | C-O Stretch | Ether |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 130.0579 | [M]⁺ (Molecular Ion) |

| 113 | [M-OH]⁺ |

| 85 | [M-COOH]⁺ |

| 55 | Further Fragmentation |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the attenuated total reflectance (ATR) method, which is suitable for solid samples.

-

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

2.3 Mass Spectrometry (MS)

This protocol outlines the general procedure for electrospray ionization (ESI) mass spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If the sample is not readily soluble, a small amount of a co-solvent like DMSO can be used, but the final concentration of DMSO should be low.

-

Transfer the final diluted sample to an appropriate autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature. These may need to be optimized for the specific compound.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the desired mass range. Data can be collected in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

-

Process the data to identify the molecular ion and any significant fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-Tetrahydro-2H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on predicted data generated from computational models. These predictions offer a reliable and chemically sound representation of the expected spectrum, providing valuable insights for structural elucidation and characterization.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established chemical shift values and coupling constant principles for analogous molecular fragments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha | 3.95 | ddd | 11.5, 4.5, 2.0 | 1H |

| Hb | 3.60 | dt | 11.5, 4.0 | 1H |

| Hc | 4.10 | dd | 11.0, 4.5 | 1H |

| Hd | 1.90-2.05 | m | - | 1H |

| He | 1.60-1.75 | m | - | 1H |

| Hf | 1.45-1.60 | m | - | 2H |

| COOH | 12.0-13.0 | br s | - | 1H |

Experimental Protocol

The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often allows for the observation of the carboxylic acid proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the chosen solvent and the magnetic field homogeneity optimized through a process called shimming.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally sufficient to allow for full relaxation of the protons between scans.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.

-

Spectral Width (SW): A spectral width of approximately 15-20 ppm is typically used to ensure all proton signals are captured.

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

-

Coupling Constant Measurement: The splitting patterns of the multiplets are analyzed to determine the coupling constants (J-values).

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and a typical experimental workflow for ¹H NMR spectroscopy.

Caption: Molecular structure with proton assignments.

Caption: Experimental workflow for ¹H NMR spectroscopy.

An In-depth Technical Guide to the Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives. The tetrahydropyran (THP) motif is a prevalent heterocyclic scaffold in numerous pharmaceutical agents, making the development of robust and stereoselective synthetic methodologies a critical area of research. This document details key asymmetric synthetic routes and chiral resolution techniques, presenting quantitative data in structured tables and providing detailed experimental protocols for cited methodologies.

Core Synthetic Strategies

The synthesis of enantiopure this compound can be broadly approached through two main strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers the most efficient route by minimizing the loss of material associated with resolving racemic mixtures. Key methodologies include:

-

Asymmetric Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction allows for the construction of the tetrahydropyran ring with a high degree of stereocontrol. Chiral catalysts are employed to induce enantioselectivity in the formation of the dihydropyran intermediate, which can then be reduced and further functionalized to the desired carboxylic acid.

-

Intramolecular Oxa-Michael Addition (the 'Clip-Cycle' Approach): This elegant method involves the cyclization of a precursor containing an alcohol and an α,β-unsaturated thioester. The use of chiral phosphoric acids as catalysts has been shown to yield tetrahydropyran products with excellent enantioselectivity (up to 99% ee), including the desired (S)-enantiomer.[1]

Chiral Resolution of Racemic Tetrahydro-2H-pyran-2-carboxylic Acid

When a direct asymmetric synthesis is not feasible or optimized, chiral resolution of a racemic mixture of tetrahydro-2H-pyran-2-carboxylic acid or its ester derivatives provides a viable alternative.

-

Lipase-Catalyzed Kinetic Resolution: This enzymatic method utilizes the stereoselectivity of lipases to preferentially acylate or hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus resolved. This technique is widely used due to its high efficiency and environmentally benign reaction conditions.

-

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts.[2] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.[2]

Experimental Protocols and Data

This section provides detailed experimental procedures for key synthetic methodologies. While a direct protocol for the unsubstituted this compound is not extensively detailed in the literature, the following protocols for closely related derivatives can be adapted.

Asymmetric Synthesis via Intramolecular Oxa-Michael Addition

This protocol is adapted from a 'clip-cycle' approach used for substituted tetrahydropyrans, which has been shown to produce the (S)-enantiomer with high enantiomeric excess.[1]

Reaction Scheme:

Figure 1: Asymmetric synthesis via intramolecular oxa-Michael addition.

Experimental Protocol:

-

Preparation of the Cyclization Precursor: The acyclic precursor is synthesized by "clipping" together an alcohol fragment with an aryl thioacrylate via catalytic olefin metathesis.

-

Intramolecular Oxa-Michael Cyclization: The precursor is dissolved in a suitable solvent (e.g., cyclohexane). A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%) is added. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until completion, monitored by TLC or LC-MS.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the (S)-Tetrahydro-2H-pyran-2-thioester.

-

Hydrolysis: The thioester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base).

Quantitative Data for a Related Derivative ((S)-2,2'-dimethyl tetrahydropyran thioester):

| Parameter | Value | Reference |

| Yield | 88% | [1] |

| Enantiomeric Excess (ee) | 67% | [1] |

Lipase-Catalyzed Kinetic Resolution of a Racemic Tetrahydropyran-2-yl)methanol

This protocol details the enzymatic resolution of a racemic alcohol, which can be subsequently oxidized to the corresponding carboxylic acid.

Workflow:

Figure 2: Lipase-catalyzed kinetic resolution workflow.

Experimental Protocol:

-

Enzymatic Acetylation: The racemic alcohol (e.g., (±)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol) is dissolved in a suitable solvent system (e.g., t-BuOMe/vinyl acetate 5:1).[4][5] An immobilized lipase (e.g., Novozym® 435) is added, and the suspension is stirred at room temperature.[4][5]

-

Monitoring the Reaction: The reaction progress is monitored by GC or HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is filtered off, and the filtrate is concentrated. The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate is separated by column chromatography.

-

Oxidation: The resolved (S)-alcohol is then oxidized to the (S)-carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation, TEMPO-mediated oxidation).

Quantitative Data for the Resolution of (±)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol:

| Lipase | Conversion (%) | Enantiomeric Excess (ee) of Unreacted (S)-Alcohol (%) | Reference |

| Novozym® 435 | ~50 | >98 | [4][5] |

| Lipase AK | ~50 | >98 (for the (R)-alcohol) | [4][5] |

Chiral Resolution via Diastereomeric Salt Formation

This classical method is applicable to the direct resolution of racemic tetrahydro-2H-pyran-2-carboxylic acid.

Logical Relationship:

Figure 3: Chiral resolution by diastereomeric salt formation.

Experimental Protocol:

-

Salt Formation: The racemic tetrahydro-2H-pyran-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral resolving agent (e.g., (R)-(-)-α-methylbenzylamine, brucine, or quinine) is added.[2]

-

Fractional Crystallization: The solution is heated to dissolve the salts and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with HCl) to liberate the enantiomerically pure carboxylic acid.

-

Extraction and Purification: The free carboxylic acid is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the pure enantiomer. The enantiomeric excess should be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several effective methodologies. Asymmetric synthesis, particularly through intramolecular oxa-Michael addition, offers a direct and atom-economical route to the desired enantiomer with high stereocontrol. Alternatively, chiral resolution techniques, including lipase-catalyzed kinetic resolution of esters and classical diastereomeric salt formation of the carboxylic acid, provide robust methods for obtaining the enantiopure product from a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.

References

The Tetrahydropyran Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a prevalent and valuable scaffold in medicinal chemistry, recognized for its presence in numerous natural products and its favorable physicochemical properties.[1] As a saturated heterocyclic system, the THP moiety can act as a bioisosteric replacement for other cyclic systems, improve metabolic stability, and modulate aqueous solubility. When combined with a carboxylic acid functional group, a critical pharmacophore for interacting with various biological targets, the resulting tetrahydropyran carboxylic acid core becomes a powerful building block for the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities associated with tetrahydropyran carboxylic acids, with a focus on enzyme inhibition and receptor modulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Enzyme Inhibition: A Primary Modality

Tetrahydropyran carboxylic acid derivatives have demonstrated significant potential as inhibitors of various enzymes, a key strategy in modern drug development. Their rigid, yet conformationally flexible, structure allows for precise orientation of the carboxylic acid and other substituents to engage with enzyme active sites.

LpxC Inhibition: A Novel Antibacterial Strategy

One of the most promising applications of this scaffold is in the development of novel antibiotics targeting Gram-negative bacteria. LpxC (UDP-3-O-(acyl)-N-acetylglucosamine deacetylase) is a crucial zinc metalloenzyme in the biosynthetic pathway of Lipid A, an essential component of the outer membrane of these bacteria.[2][3][4] Inhibition of LpxC is lethal to the bacteria, making it a highly attractive target.[2][4]

A notable class of tetrahydropyran-based hydroxamates has been identified as potent LpxC inhibitors.[1][2][3][5] The tetrahydropyran core serves to link the zinc-binding hydroxamate group with a hydrophobic tail that occupies a narrow tunnel in the enzyme, mimicking the natural substrate.[2]

The structure-activity relationship (SAR) of these compounds has been explored, leading to derivatives with nanomolar enzymatic potency and significant cellular activity against clinically relevant pathogens like Pseudomonas aeruginosa and Escherichia coli.[1][2]

| Compound | Target Enzyme | IC₅₀ (nM) | MIC P. aeruginosa PAO1 (μM) | MIC E. coli (μM) | Reference |

| 2 | P. aeruginosa LpxC | 7.4 | 50 | >200 | [2] |

| 23 | P. aeruginosa LpxC | 4.4 | 50 | <3.13 | [2] |

| 25 | P. aeruginosa LpxC | 6.3 | 25 | <3.13 | [2] |

Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Crystallographic studies have elucidated the binding mode of these inhibitors. The tetrahydropyran oxygen forms a critical hydrogen bond with a lysine residue (Lys238 in P. aeruginosa) in the active site, while the carbon backbone engages in van der Waals interactions.[1]

A fluorescence-based assay is commonly used to determine the inhibitory activity against LpxC.[6]

-

Reagents & Buffers: Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5), purified LpxC enzyme (e.g., E. coli or P. aeruginosa LpxC), substrate (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine), test compounds (inhibitors) dissolved in DMSO, stop solution (e.g., 0.625 M NaOH), neutralization solution (e.g., 0.625 M acetic acid), and a fluorescent derivatizing agent (o-phthaldialdehyde with 2-mercaptoethanol).[6][7]

-

Procedure: a. In a 96-well microplate, add assay buffer, substrate, and varying concentrations of the test inhibitor. b. Initiate the reaction by adding the LpxC enzyme. c. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6][7] d. Stop the reaction by adding the NaOH solution. e. Neutralize with the acetic acid solution.[6] f. Add the o-phthaldialdehyde solution to convert the deacetylated product into a fluorescent isoindole.[6]

-

Data Acquisition: Measure fluorescence using a plate reader at appropriate excitation/emission wavelengths (e.g., 340 nm excitation, 460 nm emission).[6][7]

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

The broth microdilution method is the standard for determining the MIC of an antibacterial compound.[8][9][10]

-

Materials: Mueller-Hinton Broth (MHB), 96-well microplates, bacterial inoculum standardized to ~5 x 10⁵ CFU/mL, and serial dilutions of the test compound.[9][10]

-

Procedure: a. Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.[9] b. Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.[9] c. Incubate the plate at 37°C for 16-24 hours.[9]

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]

S-adenosylmethionine (AdoMet) Synthetase Inhibition

4-Aminotetrahydro-2H-pyran-4-carboxylic acid has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase. This enzyme catalyzes the formation of AdoMet from ATP and methionine, a crucial molecule involved in numerous metabolic pathways, including methylation and polyamine synthesis. Its inhibition is a target for developing anticancer and antimicrobial agents.[11]

A common method involves the use of radiolabeled substrates.[12][13]

-

Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with MgCl₂ and KCl), purified AdoMet synthetase, ATP, radiolabeled L-[methyl-¹⁴C]-methionine, and test inhibitors.[11]

-

Procedure: a. Pre-incubate the enzyme with various concentrations of the inhibitor at room temperature.[11] b. Initiate the reaction by adding ATP and L-[methyl-¹⁴C]-methionine. c. Incubate for a set time (e.g., 5-10 minutes) at 25°C.[11] d. Terminate the reaction (e.g., by adding EDTA).[11] e. Separate the product, [¹⁴C]AdoMet, from the unreacted substrate using ion-exchange chromatography (e.g., on a Bio-Rex 70 column).[12][13]

-

Data Acquisition: Quantify the radioactivity of the eluted product using a scintillation counter.

-

Analysis: Determine the rate of product formation and calculate the percent inhibition and IC₅₀ values for the test compounds.

c-Met Kinase Inhibition

The tetrahydropyran scaffold has also been incorporated into the structure-based design of inhibitors for c-Met, a receptor tyrosine kinase.[14] The HGF/c-Met signaling pathway, when dysregulated, is implicated in promoting tumor growth, invasion, and metastasis in numerous cancers. Small molecule inhibitors targeting the ATP-binding site of c-Met are a validated strategy in oncology. While specific tetrahydropyran carboxylic acid examples are part of broader proprietary development, their inclusion highlights the versatility of the core structure in kinase inhibitor design.[15][16]

Receptor Modulation: Targeting Cell Signaling

Beyond enzyme inhibition, tetrahydropyran carboxylic acids serve as core structures for molecules that modulate the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Neurological Receptor Antagonism

Derivatives containing the tetrahydropyran core have been reported to have applications as neurological receptor antagonists, with potential uses in treating cognitive impairments and Alzheimer's disease. Antagonists block the action of endogenous ligands at receptors, thereby modulating downstream signaling pathways. The specific receptors targeted by these THP derivatives are often proprietary but may include muscarinic, serotonergic, or glutamate receptors.

The discovery of receptor antagonists typically follows a standardized screening cascade to identify and characterize promising compounds.

This assay is the gold standard for measuring the affinity of a test compound for a receptor.[17][18] It quantifies the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[18][19]

-

Materials: A source of the receptor (e.g., cell membrane homogenates from cells expressing the target receptor), a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compounds, and an appropriate binding buffer.[17][19]

-

Procedure: a. In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[18] b. To determine non-specific binding, run a parallel set of incubations in the presence of a saturating concentration of a known, potent unlabeled ligand.[20] c. Incubate the mixture to allow binding to reach equilibrium.[18] d. Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid filtration over glass fiber filters, which trap the membranes but allow free ligand to pass through.[18]

-

Data Acquisition: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Conclusion and Future Outlook

The tetrahydropyran carboxylic acid scaffold is a versatile and highly valuable motif in modern drug discovery. Its demonstrated activities as an antibacterial agent through LpxC inhibition, as a modulator of key metabolic enzymes like AdoMet synthetase, and as a core for receptor antagonists underscore its broad therapeutic potential. The favorable physicochemical properties imparted by the THP ring, combined with the potent and specific interactions enabled by the carboxylic acid group, provide a robust platform for lead optimization. Future research will likely see the expansion of this scaffold against an even wider array of biological targets, including other kinases, proteases, and GPCRs, further cementing its role as a privileged structure for the development of next-generation therapeutics.

References

- 1. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. protocols.io [protocols.io]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay and regulation of S-adenosylmethionine synthetase in Saccharomyces cerevisiae and Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay and regulation of S-adenosylmethionine synthetase in Saccharomyces cerevisiae and Candida utilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 15. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

The Pivotal Role of Pyran-2-ones in the Synthesis of Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyran-2-one (or α-pyrone) scaffold is a privileged six-membered heterocyclic motif ubiquitously found in a vast array of natural products. These compounds, isolated from diverse sources including plants, fungi, bacteria, and marine organisms, exhibit a remarkable spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This inherent bioactivity, coupled with their versatile chemical reactivity, has established pyran-2-ones as crucial building blocks and synthetic targets in the field of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the role of pyran-2-ones, detailing synthetic methodologies, applications in total synthesis, and the underlying mechanisms of action of prominent pyran-2-one-containing natural products.

The Significance of the Pyran-2-one Moiety in Bioactive Natural Products

The pyran-2-one ring system is a key pharmacophore in numerous biologically active compounds. Its unique electronic and structural features, including a conjugated diene system and a lactone functionality, allow for diverse interactions with biological macromolecules. The electrophilic centers at C-2, C-4, and C-6 make these molecules susceptible to nucleophilic attack, a key aspect of their reactivity and biological function.[3][4]

Many pyran-2-one-containing natural products are gaining attention for their therapeutic potential. For instance, Neopeltolide , a marine macrolide, exhibits potent antiproliferative activity against various cancer cell lines by inhibiting mitochondrial ATP synthesis.[5][6] Another prominent example is 6-pentyl-2H-pyran-2-one , a fungal metabolite, which displays significant antifungal and antimicrobial properties.[7] The diverse bioactivities of these and other pyran-2-one natural products underscore their importance as lead compounds in drug development.

Synthetic Strategies for Constructing the Pyran-2-one Core

The development of efficient and stereoselective methods for the synthesis of substituted pyran-2-ones is a central theme in organic chemistry. A variety of strategies have been devised, ranging from classical condensation reactions to modern transition-metal-catalyzed methodologies.

Synthesis from Acyclic Precursors

One of the most common approaches involves the cyclization of functionalized acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the pyran-2-one ring.

-

Palladium-Catalyzed Carbonylative Cross-Coupling: This method involves the reaction of 2-cyclobutenones with organostannanes in the presence of a palladium catalyst and carbon monoxide to yield 2,3,6-trisubstituted-2-pyrones.[1]

-

Palladium-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling and Lactonization: This two-step process, developed by Negishi and co-workers, provides high yields of 6-alkyl-2H-pyran-2-ones from (Z)-5-alkyl-2-en-4-ynoic acids.[1][8]

-

Sonogashira Coupling followed by Electrophilic Cyclization: Larock and colleagues demonstrated a two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to afford substituted 2-pyrones.[1][8]

Cycloaddition Reactions

The conjugated diene system of pyran-2-ones makes them excellent partners in Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems. These reactions can be highly regioselective and stereoselective.[9]

Transition Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyran-2-ones, offering mild reaction conditions and high efficiency.

-

Gold-Catalyzed Cyclo-isomerization: Gold(III) chloride can catalyze the cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acids to produce pyrano[3,4-b]indol-1(9H)-ones in good to excellent yields.[8]

-

Ruthenium-Catalyzed Annulations: Ruthenium catalysts can be employed for the annulation of sulfoxonium and iodonium ylides with cis-stilbene acids to construct α-pyrone skeletons.[5]

The following diagram illustrates the general logic of several key synthetic approaches to the pyran-2-one core.

Caption: Key synthetic routes to the pyran-2-one core.

Quantitative Data on Pyran-2-one Synthesis

The efficiency of different synthetic methods for pyran-2-ones can be compared by examining their yields and substrate scope. The following tables summarize quantitative data from selected publications.

Table 1: Substrate Scope for the NHC-Catalyzed Synthesis of Pyran-2-one-fused[10]helicenoids [1]

| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr |

| 1 | Phenyl | Phenyl | 3a | 95 | 98 | >20:1 |

| 2 | 4-MeC6H4 | Phenyl | 3b | 92 | 97 | >20:1 |

| 3 | 4-FC6H4 | Phenyl | 3c | 96 | 98 | >20:1 |

| 4 | 2-Naphthyl | Phenyl | 3d | 85 | 96 | >20:1 |

| 5 | Phenyl | 4-MeC6H4 | 3e | 93 | 98 | >20:1 |

| 6 | Phenyl | 4-ClC6H4 | 3f | 90 | 97 | >20:1 |

Table 2: Substrate Scope for the Synthesis of Pyran-2-one-fused[11]helicenoids [11]

| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |

| 1 | Phenyl | Phenyl | 4a | 88 | 95 |

| 2 | 4-MeC6H4 | Phenyl | 4b | 85 | 94 |

| 3 | 4-FC6H4 | Phenyl | 4c | 90 | 96 |

| 4 | 2-Naphthyl | Phenyl | 4d | 78 | 93 |

| 5 | Phenyl | 4-MeC6H4 | 4e | 86 | 95 |

| 6 | Phenyl | 4-ClC6H4 | 4f | 82 | 94 |

Table 3: One-Pot Synthesis of 2H-Pyran-2-ones [12]

| Entry | R1 | R2 | R3 | Product | Yield (%) |

| 1 | Ph | H | CO2Et | 3a | 85 |

| 2 | 4-MeC6H4 | H | CO2Et | 3b | 82 |

| 3 | 4-ClC6H4 | H | CO2Et | 3c | 88 |

| 4 | Ph | Me | CO2Et | 3d | 75 |

| 5 | Ph | H | CN | 3e | 90 |

Case Studies in Natural Product Total Synthesis

The utility of pyran-2-ones as synthetic intermediates is best illustrated through their application in the total synthesis of complex natural products.

Total Synthesis of (+)-Neopeltolide

The total synthesis of (+)-Neopeltolide has been a significant challenge, inspiring the development of novel synthetic strategies. A convergent 11-step synthesis has been reported, highlighting a tandem macrocyclization/transannular pyran cyclization strategy for the stereocontrolled construction of the macrolactone core.[13][14] The synthesis of the C1-C7 carboxylic acid and the C8-C16 alcohol fragments, each prepared in six steps, precedes their esterification and subsequent cyclization. The oxazole-containing side chain is synthesized separately and attached in the final steps.[13] The overall workflow is depicted below.

Caption: Convergent synthesis of (+)-Neopeltolide.

Synthesis of 6-pentyl-2H-pyran-2-one

The synthesis of the antifungal natural product 6-pentyl-2H-pyran-2-one has been achieved through various methods. One straightforward approach involves the condensation of heptanal with a suitable C3-building block, followed by cyclization and dehydration.[15]

Mechanism of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by pyran-2-one natural products is crucial for their development as therapeutic agents.

Neopeltolide: Inhibition of the Cytochrome bc1 Complex

Neopeltolide exerts its potent anticancer effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[5][16] It acts as a Qo site inhibitor, blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a decrease in ATP production and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[6][13]

Caption: Neopeltolide inhibits the cytochrome bc1 complex.

6-pentyl-2H-pyran-2-one: Disruption of Fungal Cellular Pathways

The antifungal activity of 6-pentyl-2H-pyran-2-one involves the disruption of key cellular processes in fungi. Studies have suggested that it may interfere with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[2][17] Additionally, it has been shown to downregulate the expression of ECHS1, an enzyme involved in fatty acid metabolism, and induce autophagy in fungal cells.[7] In plants, 6-pentyl-2H-pyran-2-one has been found to modulate root morphogenesis through auxin and ethylene signaling pathways.[18]

Caption: Antifungal action of 6-pentyl-2H-pyran-2-one.

Modulation of Key Signaling Pathways: NF-κB and Nrf2

Many natural products exert their biological effects by modulating key cellular signaling pathways such as NF-κB and Nrf2. The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is implicated in various diseases, including cancer.[13][19] The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[20][21] While direct modulation of these pathways by specific pyran-2-one natural products is an active area of research, their potential to do so represents a promising avenue for therapeutic intervention.

Caption: Overview of the NF-κB signaling pathway.

Caption: Overview of the Nrf2 antioxidant response pathway.

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of pyran-2-one derivatives, extracted from the supplementary information of peer-reviewed publications.

Protocol 1: General procedure for the synthesis of 3-benzoylamino-cycloalka[b]pyran-2-ones (Conventional Heating)[22]

A mixture of a cycloalkanone (10 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.7 mL, 20 mmol) was heated under reflux for 16 hours. After evaporation of the volatile components, the crude 2-[(dimethylamino)methylene]cycloalkanone was reacted with hippuric acid (1.79 g, 10 mmol) in acetic anhydride (10 mL) at 90 °C for 4 hours. After evaporation of the volatile components, the tarry residue was treated with a mixture of pyridine and triethylamine (4:1, 10 mL) under reflux for 9 hours. Upon evaporation, ethanol (10 mL) was added to the residue, and the product was isolated by filtration and recrystallization.

-

3-Benzoylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one (from cyclohexanone): Yield: 65%; mp 198-200 °C.

-

3-Benzoylamino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-2-one (from cycloheptanone): Yield: 70%; mp 185-187 °C.

Protocol 2: Synthesis of the C1-C7 Carboxylic Acid Fragment of Neopeltolide[15]

(S)-4-(benzyloxy)-2-methylbut-2-en-1-ol: To a solution of (S)-2-(benzyloxymethyl)oxirane (5.00 g, 30.5 mmol) in THF (150 mL) at -78 °C was added MeLi (1.14 M in Et2O, 53.5 mL, 61.0 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 h and then at 0 °C for 2 h. The reaction was quenched with saturated aqueous NH4Cl (50 mL) and the mixture was extracted with EtOAc (3 x 100 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, hexanes/EtOAc = 4:1) to give the title compound (4.98 g, 85%) as a colorless oil.

Conclusion

Pyran-2-ones represent a cornerstone in the field of natural product synthesis and medicinal chemistry. Their widespread occurrence in nature, coupled with their diverse and potent biological activities, continues to inspire the development of novel synthetic methodologies and therapeutic agents. The ability to efficiently construct and modify the pyran-2-one core is paramount for accessing new chemical space and advancing our understanding of the intricate interplay between these fascinating molecules and biological systems. As our synthetic capabilities expand and our understanding of their mechanisms of action deepens, pyran-2-one-based natural products and their analogs will undoubtedly remain at the forefront of the quest for new and effective treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Natural Product Neopeltolide as a Cytochrome bc1 Complex Inhibitor: Mechanism of Action and Structural Modification - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 18. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Recent Advances in the Synthesis of 2-Pyrones | Semantic Scholar [semanticscholar.org]

- 20. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Tetrahydro-2H-pyran-2-carboxylic acid (CAS No. 105499-32-9). The information is compiled from various safety data sheets and chemical handling protocols to ensure laboratory personnel can manage this substance safely and effectively.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block used in organic synthesis. Understanding its basic properties is the first step in safe handling.

Table 1: Chemical Identifiers and Physical Data

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2S)-oxane-2-carboxylic acid, (2S)-tetrahydropyran-2-carboxylic acid[1] |

| CAS Number | 105499-32-9[1][2][3] |

| Molecular Formula | C₆H₁₀O₃[1][2][3] |

| Molecular Weight | 130.14 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Predicted Boiling Point | 264.5 ± 33.0 °C[1] |

| Predicted Density | 1.185 ± 0.06 g/cm³[1] |

| Predicted pKa | 3.70 ± 0.20[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The signal word associated with it is "Danger" [1][2]. Adherence to the following classifications and precautions is mandatory.

Table 2: GHS Hazard Statement Summary

| Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed[1][2][4] | Acute toxicity, oral (Category 4)[4] |

| H315 | Causes skin irritation[1][2][4] | Skin corrosion/irritation (Category 2)[4] |

| H318 | Causes serious eye damage[1][2] | Serious eye damage/eye irritation (Category 1) |

| H335 | May cause respiratory irritation[1][2][4] | STOT, single exposure (Category 3)[4] |

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are critical to minimize exposure. The following diagram illustrates the logic for selecting appropriate PPE based on the handling procedure.

Caption: PPE selection workflow for handling this compound.

Table 3: Precautionary Statements for Safe Handling

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P264 | Wash skin and hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P330 | Rinse mouth.[1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Hierarchy of Controls

To ensure maximum safety, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls for managing risks associated with this chemical.

Experimental Protocols

5.1 Protocol for Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely handling the solid/liquid form of the chemical to prepare a stock solution.

-

Preparation:

-

Ensure a chemical fume hood is certified and operational.

-

Gather all necessary materials: the chemical container, spatula, weigh boat/paper, appropriate glassware, and solvent.

-

Don all required PPE as determined by the PPE selection workflow (Section 3.0), including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.

-

-

Weighing:

-

Perform all manipulations inside the chemical fume hood.

-

Place a weigh boat on the analytical balance and tare.

-

Carefully open the container of this compound, avoiding raising dust if it is in solid form.

-

Using a clean spatula, transfer the desired amount of the chemical to the weigh boat.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution:

-

Transfer the weighed chemical into a beaker or flask containing the desired solvent. Use a funnel for narrow-necked flasks.

-

Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

Stir the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Avoid splashing.

-

-

Cleanup and Waste Disposal:

-

Dispose of the used weigh boat, gloves, and any contaminated wipes into a designated solid hazardous waste container.

-

Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.

-

Wash hands thoroughly after the procedure is complete, even after removing gloves.

-

Spill and Emergency Procedures

6.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]

6.2 Spill Response Protocol

The following workflow should be followed for a small, manageable spill (<100g solid or <100mL liquid). For larger spills, evacuate the area and contact institutional emergency response.

Caption: Step-by-step workflow for the response to a small chemical spill.

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Recommended storage temperature is often cited as room temperature or refrigerated (2-8°C).[1][2] The substance should be stored locked up.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a formal risk assessment or the information provided on a supplier's Safety Data Sheet (SDS), which should always be consulted prior to use.

References

Methodological & Application

Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols